molecular formula C10H12ClN3 B2568110 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1864064-38-9

5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2568110
CAS RN: 1864064-38-9
M. Wt: 209.68
InChI Key: BFFUDXBDEQXXAI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrazolopyridine derivative, which is known to exhibit potent biological activity.

Scientific Research Applications

Synthesis of Novel Compounds

5-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine serves as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. For example, Sayed et al. (2002) described the synthesis of new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines, highlighting the utility of chloromethylated pyrazolopyridines in constructing complex molecular architectures S. Sayed, M. A. Khalil, M. Ahmed, M. Raslan, 2002.

Catalysis

In the realm of catalysis, complexes derived from pyrazolopyridine derivatives have shown promising activity. George S. Nyamato et al. (2014) explored unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions, indicating the role of such compounds in polymerization processes and their dependence on the co-catalyst and solvent system for product distribution George S. Nyamato, S. Ojwach, M. Akerman, 2014.

Antimicrobial and Antiproliferative Agents

Compounds synthesized from 5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine have been screened for their potential antimicrobial and antiproliferative activities. M. M. Al-Sanea et al. (2015) synthesized phenylbipyridinylpyrazole derivatives and screened them against over 60 tumor cell lines, indicating their potential as therapeutic agents for targeting different human malignancies M. M. Al-Sanea, A. Elkamhawy, A. Zakaria, Byung Sun Park, Y. Kwon, So Ha Lee, Sang Woo Lee, I. Kim, 2015.

Optical and Electronic Materials

The structural and electronic properties of pyrazolopyridine derivatives make them suitable for applications in optical and electronic materials. Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, demonstrating the essential role of the ancillary ligand in color tuning for applications in organic light-emitting devices S. Stagni, S. Colella, A. Palazzi, G. Valenti, S. Zacchini, F. Paolucci, M. Marcaccio, R. Albuquerque, L. De Cola, 2008.

properties

IUPAC Name

5-(chloromethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-7(2)14-10-9(6-13-14)3-8(4-11)5-12-10/h3,5-7H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFUDXBDEQXXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=N2)CCl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

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